Thiolan-2-ylmethanamine (CAS 83171-40-8) is a saturated, sulfur-containing heterocyclic primary amine utilized as a specialized building block in medicinal chemistry, agrochemical synthesis, and transition-metal ligand design [1]. Featuring a tetrahydrothiophene core and an exocyclic aminomethyl group, this compound serves as a highly effective bidentate S,N-donor ligand and a lipophilic bioisostere for oxygen- or nitrogen-based heterocycles. Its primary procurement value lies in its ability to introduce a soft thioether sulfur donor into coordination complexes, or to tune the lipophilicity and metabolic profile of pharmaceutical candidates, all without altering the primary amine's predictable reactivity in standard amide-coupling or reductive amination workflows.
Substituting thiolan-2-ylmethanamine with its oxygen analog (tetrahydrofurfurylamine) or its aromatic counterpart (thiophen-2-ylmethanamine) fundamentally alters both the coordination chemistry and physicochemical properties of the resulting derivatives [1]. In organometallic catalysis, the hard oxygen donor of tetrahydrofurfurylamine fails to stabilize soft transition metals (e.g., Pd, Pt) effectively, leading to premature catalyst degradation and metal leaching. In medicinal chemistry, replacing the saturated thiolane ring with a planar thiophene ring changes the spatial trajectory of the amine and drastically reduces the 3D complexity (Fsp3) of the molecule, altering target binding kinetics. Furthermore, the saturated sulfur atom provides a unique metabolic handle for controlled S-oxidation, a feature entirely absent in pyrrolidine or furan analogs, making generic substitution unviable for optimized workflows.
As a bidentate ligand, thiolan-2-ylmethanamine provides a soft thioether sulfur paired with a primary amine, creating an optimal coordination environment for soft transition metals compared to O,N-donors [1]. Class-level thermodynamic studies on aliphatic S,N-ligands demonstrate significantly stronger complexation with Pd(II) and Pt(II), preventing metal leaching during catalytic cycles.
| Evidence Dimension | Pd(II) Complexation Affinity (Log K) |
| Target Compound Data | ~10^8 - 10^9 M^-1 (S,N-bidentate coordination) |
| Comparator Or Baseline | Tetrahydrofurfurylamine (O,N-donor) (~10^5 - 10^6 M^-1) |
| Quantified Difference | 2 to 3 orders of magnitude higher binding affinity |
| Conditions | Aqueous/organic solvent mixtures, 298K |
Ensures robust catalyst stability and prevents metal leaching in homogeneous cross-coupling reactions or radiopharmaceutical labeling.
In drug discovery, replacing a tetrahydrofuran ring with a tetrahydrothiophene ring systematically increases the lipophilicity of the scaffold while maintaining similar steric bulk [1]. This substitution enhances membrane permeability and partitioning into lipid-rich tissues without requiring the addition of extra carbon atoms.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~0.5 to 0.7 |
| Comparator Or Baseline | Tetrahydrofurfurylamine (cLogP ~ -0.2) |
| Quantified Difference | +0.7 to +0.9 log units |
| Conditions | Standard predictive models (e.g., ALOGPS) |
Allows medicinal chemists to optimize the ADME profile and blood-brain barrier (BBB) penetration of lead compounds without changing the core geometry.
Unlike its aromatic counterpart, thiophen-2-ylmethanamine, the fully saturated thiolan-2-ylmethanamine lacks resonance electron withdrawal from the ring [1]. This preserves the high basicity and nucleophilicity of the primary amine, ensuring rapid and high-yielding conversions in standard synthetic protocols.
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | ~9.5 - 10.0 |
| Comparator Or Baseline | Thiophen-2-ylmethanamine (~8.5 - 8.8) |
| Quantified Difference | ~1.0 pKa unit higher basicity |
| Conditions | Aqueous solution, 25°C |
Guarantees predictable, high-yielding reactivity in automated library synthesis and process-scale API manufacturing.
Modern drug discovery prioritizes molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates [1]. Thiolan-2-ylmethanamine offers a fully saturated, non-planar ring system, providing a distinct 3D vector for the aminomethyl group compared to flat aromatic analogs.
| Evidence Dimension | Fraction of sp3 Carbons (Fsp3) |
| Target Compound Data | 1.0 (5/5 carbons are sp3) |
| Comparator Or Baseline | Thiophen-2-ylmethanamine (0.2, 1/5 carbons are sp3) |
| Quantified Difference | 5-fold increase in Fsp3 fraction |
| Conditions | Topological structural analysis |
Enhances the three-dimensionality of compound libraries, improving target selectivity and reducing off-target promiscuity.
Due to its strong S,N-bidentate binding affinity, thiolan-2-ylmethanamine is highly suitable for synthesizing robust palladium, platinum, and ruthenium complexes [1]. These catalysts are utilized in cross-coupling reactions where preventing metal leaching and maintaining catalyst stability at elevated temperatures is critical for process chemistry.
The increased lipophilicity (+0.7 to +0.9 cLogP) compared to tetrahydrofurfurylamine makes this compound an excellent building block for central nervous system (CNS) therapeutics [2]. It enables the tuning of blood-brain barrier permeability while maintaining the necessary hydrogen-bond donor profile of the primary amine for target engagement.
With an Fsp3 score of 1.0 and a highly nucleophilic primary amine (pKa ~9.5), this compound is an ideal input for DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD) [3]. Its saturated 3D structure helps explore complex chemical space often missed by flat, aromatic thiophene analogs, directly improving hit rates.